Methyl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. [] Characterized by a five-membered ring containing two adjacent nitrogen atoms, pyrazoles, including methyl 5-methyl-1H-pyrazole-3-carboxylate, are prominent building blocks in medicinal and organic chemistry. [, ] This specific derivative is frequently employed as a versatile intermediate in synthesizing various biologically active compounds and serves as a ligand in coordination chemistry. [, ]
Methyl 5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with significant chemical and biological relevance. Its molecular formula is , and it has a molecular weight of approximately 140.14 g/mol. This compound is characterized by a methyl group at the 5-position of the pyrazole ring and a carboxylate group, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals.
This compound belongs to the class of heterocyclic compounds, specifically the pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities, making them valuable in pharmaceutical research.
The synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate can be achieved through various methods, with one notable approach being the reaction of hydrazine derivatives with suitable carbonyl compounds or esters. For instance, a common synthetic route involves the reaction of methyl acetoacetate with hydrazine hydrate under reflux conditions, leading to the formation of the pyrazole structure.
The molecular structure of methyl 5-methyl-1H-pyrazole-3-carboxylate features a pyrazole ring with substituents that influence its chemical properties:
Methyl 5-methyl-1H-pyrazole-3-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 5-methyl-1H-pyrazole-3-carboxylate primarily involves its interaction with biological targets:
Methyl 5-methyl-1H-pyrazole-3-carboxylate has several scientific applications:
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles and adaptability in molecular design. These five-membered heterocycles, featuring two adjacent nitrogen atoms, exhibit π-excess aromatic character that facilitates interactions with biological targets through hydrogen bonding, dipole interactions, and π-stacking. Clinically significant pyrazole-containing drugs include the COX-2 inhibitor celecoxib (anti-inflammatory), the CB1 antagonist rimonabant (anti-obesity), and the antipsychotic CDPPB, demonstrating the scaffold's therapeutic versatility [2] [3]. The pyrazole nucleus enables multidirectional bioactivity by accommodating varied substituent patterns that modulate electronic properties, lipophilicity, and binding affinity. Recent studies highlight pyrazole derivatives as inhibitors of protein glycation and as antimicrobial, anticancer, antidepressant, and antiviral agents [2]. This broad therapeutic applicability stems from the scaffold's ability to serve as a bioisostere for imidazoles and other nitrogen heterocycles while offering superior metabolic stability in many cases [3].
Table 1: Clinically Relevant Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Celecoxib | COX-2 Inhibitor (Anti-inflammatory) | 1,5-Diarylpyrazole with sulfonamide |
Rimonabant | Cannabinoid Receptor Antagonist | 1,2,5-Trisubstituted pyrazole with piperidine |
CDPPB | mGluR5 Antagonist (Antipsychotic) | 3-Cyano-5-fluoropyrazole with pyridine |
Fipronil | GABA Antagonist (Insecticide) | 5-Amino-3-cyano-1-(trifluoromethylsulfinyl)pyrazole |
Methyl 5-methyl-1H-pyrazole-3-carboxylate (CAS 25016-17-5; C₇H₁₀N₂O₂; MW 154.17 g/mol) features a strategically functionalized pyrazole core with three modifiable sites: the N1 nitrogen, the C4 methyl group, and the C3 ester moiety. Its molecular structure, confirmed via X-ray crystallography in related esters [4], reveals a planar pyrazole ring with the ester carbonyl coplanar with the heterocycle, facilitating conjugation. This arrangement creates a hydrogen-bonding triad: the N2-H donor (δ+), the ester carbonyl oxygen (δ-), and the methoxy oxygen (δ-), enabling diverse intermolecular interactions critical for biological activity [6] [10]. The compound's physicochemical properties include moderate lipophilicity (logP ≈ 0.09), a polar surface area of 70 Ų, and solubility in polar aprotic solvents like DMF and methanol [5] [10]. These characteristics render it an exceptional multifunctional building block:
Table 2: Spectral Characterization Data
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (CDCl₃) | δ 2.33 (s, 3H), 3.87 (s, 3H), 6.39 (s, 1H) | C5-CH₃, COOCH₃, C4-H |
FTIR | 1725 cm⁻¹ (s), 3150 cm⁻¹ (br) | C=O stretch, N-H stretch |
Mass Spectrometry | m/z 155 [M+H]⁺ | Molecular ion confirmation |
The synthesis of pyrazole esters has progressed from classical condensation methods to sophisticated catalytic strategies that address regioselectivity challenges. The foundational approach, pioneered by Knorr in 1883, employed 1,3-dicarbonyl compounds with hydrazines, yielding regioisomeric mixtures due to ambident nucleophilicity [2] [4]. For methyl 5-methyl-1H-pyrazole-3-carboxylate, contemporary synthesis employs optimized routes:
Dimethyl acetylenedicarboxylate + Methylhydrazine │ [Cu(OTf)₂/BMIM][PF₆] │ Methyl 5-hydroxy-1H-pyrazole-3-carboxylate (tautomer) │ Pd/C, H₂ → Methyl 5-methyl-1H-pyrazole-3-carboxylate
Copper triflate in ionic liquids enables one-pot cyclocondensation-oxidation sequences at 80°C, achieving 82% yield with catalyst recyclability [2] [4]
The historical trajectory reveals three pivotal innovations: (1) transition metal catalysts enabling regiocontrol; (2) ionic liquid media enhancing yield/reusability; and (3) catalytic hydrogenation replacing stoichiometric reductants. These advances transformed pyrazole ester synthesis from empirical mixtures to predictable, high-fidelity routes essential for pharmaceutical production [2] [4] .
Table 3: Evolution of Synthetic Methods for Pyrazole Esters
Era | Method | Key Reagents/Conditions | Yield/Limitations |
---|---|---|---|
1883-1950 | Classical Knorr Synthesis | 1,3-Diketones + Hydrazines (EtOH) | 40-60%; Regioisomeric mixtures |
1950-2000 | Acetylenic Ketone Route | DMAD + Hydrazines (reflux toluene) | 60-75%; Requires tautomer control |
2000-Present | Nano-Catalyzed Cyclization | β-Ketoesters + Hydrazines, ZnO-NP | >90%; Regioselective, green chemistry |
2010-Present | Catalytic Hydrogenation | Nitropyrazole esters, Pd/C, H₂ | 85-95%; Chemoselective reduction |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8